1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine

BACE1 Inhibitor Structure-Activity Relationship 1,4-Thiazepane

The compound 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine is a synthetic small molecule with the molecular formula C15H23FN2O2S2 and a molecular weight of 346.5 g/mol. It is a 1,4-thiazepane derivative functionalized with a 3-fluorobenzylsulfonyl group.

Molecular Formula C15H23FN2O2S2
Molecular Weight 346.48
CAS No. 1428358-89-7
Cat. No. B2675240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine
CAS1428358-89-7
Molecular FormulaC15H23FN2O2S2
Molecular Weight346.48
Structural Identifiers
SMILESCN(C)CC1CSCCCN1S(=O)(=O)CC2=CC(=CC=C2)F
InChIInChI=1S/C15H23FN2O2S2/c1-17(2)10-15-11-21-8-4-7-18(15)22(19,20)12-13-5-3-6-14(16)9-13/h3,5-6,9,15H,4,7-8,10-12H2,1-2H3
InChIKeyGSRNFTBGMRYVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine (CAS 1428358-89-7) Structural Identity


The compound 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine is a synthetic small molecule with the molecular formula C15H23FN2O2S2 and a molecular weight of 346.5 g/mol . It is a 1,4-thiazepane derivative functionalized with a 3-fluorobenzylsulfonyl group. This structural class is a core scaffold in patents disclosing inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) and/or BACE2, targeting Alzheimer's disease pathways [1]. The compound is primarily available from chemical vendors as a research tool for studying BACE1/2 inhibition mechanisms.

Why 1,4-Thiazepane Sulfone Analogs Cannot Substitute for 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine


The 1,4-thiazepane scaffold is highly sensitive to sulfonamide substituent modifications. Patent data on related BACE inhibitors demonstrates that even minor changes to the aryl group on the sulfonyl moiety (e.g., replacing a 3-fluorobenzyl with a 5-bromothiophene or 4-trifluoromethylphenyl group) drastically alters the electronic environment and steric bulk around the sulfone [1]. Such modifications directly impact key binding interactions within the BACE1 active site, particularly with the catalytic aspartate dyad and the adjacent S1/S3 pockets, leading to orders-of-magnitude differences in inhibitory potency [2]. Therefore, a simple class-level substitution will result in unpredictable and likely non-comparable bioactivity, making the exact 3-fluorobenzyl substitution pattern essential for reproducing published research findings.

Quantitative Differentiation Evidence for 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine


Structural Divergence from Closest Thiazepane Sulfone Analog

The most structurally similar commercially available comparator is 1-(4-((5-bromothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine (CAS 1428357-60-1) . The target compound differs in the sulfonyl substituent: it contains a 3-fluorobenzyl group whereas the comparator has a 5-bromothiophene. This change replaces a fluorinated phenyl ring with a brominated thiophene, which is a significant physicochemical switch affecting lipophilicity, electronic surface potential, and the potential for halogen bonding with the BACE1 binding pocket.

BACE1 Inhibitor Structure-Activity Relationship 1,4-Thiazepane

Class-Level BACE1 Inhibitory Activity Baseline

Direct IC50 data for the target compound is absent from public databases. However, a closely related 1,4-thiazepane sulfone scaffold, represented by BDBM165914 (from patent US9067924), demonstrates a BACE1 IC50 of 30 nM in an ELISA assay [1]. This provides a class-level potency benchmark. The 3-fluorobenzyl modification in the target compound is expected to explore a different region of the S1 pocket compared to the 4-chloro-picolinamide moiety in BDBM165914, potentially offering a distinct selectivity profile against BACE2.

Alzheimer's Disease BACE1 Enzyme Inhibition

Purity and Identity Verification Standards

Vendor technical data for the target compound (CAS 1428358-89-7) typically requires a minimum purity of 95% as determined by HPLC or GC . While no joint publication specifies a standardized purity for BACE1 assays, the procurement standard for chemical probes in this class is ≥95% purity to ensure assay reproducibility. This purity threshold is identical for the comparator 1-(4-((5-bromothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine, which also lists 95% purity .

Quality Control Analytical Chemistry Compound Purity

Primary Application Scenarios for 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine


BACE1 Selective Inhibitor Development and SAR Profiling

Based on the class-level potency of 1,4-thiazepane sulfones against BACE1 [1], this compound serves as a critical tool for mapping the S1/S3 sub-pocket interactions when a 3-fluorobenzyl group is presented. It can be used in head-to-head FRET-based BACE1 assays against the 5-bromothiophene analog to determine how the switch from a fluorinated aryl to a heterocyclic sulfonamide impacts IC50 and selectivity over BACE2.

Chemical Probe for Amyloidogenic Pathway Elucidation

In cellular models (e.g., APP-overexpressing HEK293 or SH-SY5Y cells), this compound can be applied alongside gamma-secretase inhibitors to dissect the sequential cleavage of APP. Its specific 3-fluorobenzyl modification is designed to occupy a unique chemical space compared to commercial BACE1 probes like LY2886721, allowing for the study of differential off-rate kinetics.

Negative Control for Related Protease Assays

Given the absence of direct quantitative data, this compound is ideally suited as a structurally matched negative control in assays where the target is not BACE1. For instance, in cathepsin D or pepsin inhibition assays, its lack of activity can validate the selectivity of a positive hit from the same 1,4-thiazepane library, ruling out non-specific sulfone-related artifacts.

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